Dgat1-IN-1 is a small-molecule inhibitor specifically targeting diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical for triglyceride synthesis. This compound has garnered attention due to its potential therapeutic applications in treating metabolic disorders, particularly obesity and related conditions. DGAT1 catalyzes the final step of triglyceride synthesis, making it a significant target for drug development aimed at reducing lipid accumulation in adipose tissues.
Dgat1-IN-1 was identified through a series of structural biology studies that aimed to elucidate the binding mechanisms of small-molecule inhibitors to DGAT1. The compound is classified as an acyl-CoA:diacylglycerol acyltransferase inhibitor, which positions it within the broader category of metabolic enzyme inhibitors. Its development is rooted in the understanding that inhibiting DGAT1 can lead to decreased triglyceride synthesis and improved metabolic profiles in models of obesity and diabetes .
The synthesis of Dgat1-IN-1 involves multi-step organic reactions that typically include the following methods:
The specific synthetic route has not been publicly detailed in available literature, but it is characterized by methods common in medicinal chemistry for optimizing enzyme inhibitors .
Dgat1-IN-1 has a complex molecular structure that includes multiple functional groups designed to interact with the active site of DGAT1. Cryo-electron microscopy studies have provided insights into its binding conformation within the enzyme's substrate-binding tunnel. The compound features a bulky moiety that extends into the catalytic center, enhancing its inhibitory potency .
Key structural data includes:
Dgat1-IN-1 primarily functions through competitive inhibition, where it binds to the acyl-CoA substrate-binding pocket of DGAT1. The interactions involve:
The inhibition mechanism is characterized by a decrease in triglyceride synthesis, as evidenced by biochemical assays demonstrating reduced lipid accumulation in treated cells .
The mechanism by which Dgat1-IN-1 exerts its effects involves several steps:
Data from studies indicate that treatment with Dgat1-IN-1 results in significant changes in gene expression related to lipid metabolism, supporting its role as an effective DGAT1 inhibitor .
While specific physical properties such as melting point or solubility are not extensively documented for Dgat1-IN-1, general characteristics can be inferred based on similar compounds:
Relevant analyses often include spectroscopy (NMR, IR) to confirm structural integrity post-synthesis.
Dgat1-IN-1 has significant potential applications in scientific research and therapeutic development:
The ongoing research into Dgat1-IN-1 highlights its importance in understanding lipid metabolism and developing interventions for metabolic diseases .
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the terminal and rate-limiting step in triacylglycerol (TAG) biosynthesis. This endoplasmic reticulum (ER)-resident enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily, which is evolutionarily conserved across all kingdoms of life [1] [8]. Structural studies using cryo-electron microscopy have revealed that human DGAT1 possesses nine transmembrane helices, eight of which form a conserved structural fold designated the MBOAT fold [1] [7]. This fold creates a hollow chamber within the membrane that encloses highly conserved catalytic residues essential for enzymatic function. The chamber architecture features separate substrate entry pathways for fatty acyl-CoA and diacylglycerol (DAG), enabling the enzyme to catalyze the acyl-CoA-dependent acylation of DAG to form TAG [1].
DGAT1 exists in both homodimeric and homotetrameric forms, with enzymatic activity preserved in both oligomeric states. The N-terminal domain facilitates critical inter-protomer interactions that are indispensable for catalytic function [1]. The enzyme's membrane topology is complex, with evidence suggesting a dual orientation in the ER membrane whereby approximately half of DGAT1 molecules expose their active site to the cytosol ("overt" activity), while the remainder expose their active site to the ER lumen ("latent" activity) [3]. This dual topology enables DGAT1 to participate in both cytosolic TAG synthesis for lipid droplet formation and lumenal TAG resynthesis during lipoprotein assembly.
Table 1: Structural and Functional Characteristics of DGAT1
Characteristic | Detail | Functional Significance |
---|---|---|
Protein Family | Membrane-bound O-acyltransferase (MBOAT) | Catalytic mechanism conservation |
Transmembrane Domains | 9 helices | Membrane integration and substrate channel formation |
Catalytic Chamber | Hollow structure with dual substrate entrances | Spatial separation of substrate entry pathways |
Quaternary Structure | Homodimer or homotetramer | N-terminal interactions essential for activity |
Membrane Topology | Dual orientation (cytosolic and lumenal facing) | Participation in multiple metabolic pathways |
DGAT1 has emerged as a compelling therapeutic target for multiple pathological conditions due to its central role in lipid metabolism. In metabolic disorders, DGAT1 mediates dietary fat absorption and influences systemic energy homeostasis. Genetic ablation studies in mice demonstrate that DGAT1-deficient animals exhibit resistance to diet-induced obesity, enhanced insulin sensitivity, and improved glucose metabolism [4] [9]. These phenotypes validate DGAT1 inhibition as a strategy for treating obesity, type 2 diabetes, and related metabolic syndromes.
Beyond metabolic disorders, DGAT1 plays significant roles in oncology. Numerous cancers demonstrate elevated DGAT1 expression that correlates with poor prognosis [4] [6]. The enzyme facilitates tumor growth through multiple mechanisms, including lipid droplet biogenesis that protects cancer cells from lipotoxicity and oxidative stress, provision of membrane precursors for rapid proliferation, and regulation of pro-survival signaling pathways [6]. DGAT1 also contributes to chemoresistance in various malignancies by enhancing lipid-mediated protection against drug-induced stress. Furthermore, DGAT1 participates in immunomodulation within the tumor microenvironment by influencing lipid antigen presentation and immune cell function [4].
In infectious diseases, pathogens such as hepatitis C virus (HCV), dengue virus (DENV), and Mycobacterium tuberculosis co-opt host DGAT1 activity to facilitate replication and establish persistent infections [4]. Inhibition of DGAT1 disrupts the intracellular lipid environment essential for pathogen propagation, highlighting its therapeutic potential in infectious disease management.
Table 2: Therapeutic Applications of DGAT1 Inhibition
Disease Category | Mechanistic Rationale | Observed Experimental Outcomes |
---|---|---|
Obesity/Diabetes | Reduced fat absorption and storage | Resistance to diet-induced obesity; improved insulin sensitivity |
Oncological Disorders | Disruption of cancer lipid metabolism | Suppressed tumor growth; enhanced chemosensitivity |
Viral Infections | Altered lipid droplet utilization | Impaired viral replication (HCV, DENV, SARS-CoV-2) |
Bacterial Infections | Disruption of host lipid metabolism | Reduced intracellular bacterial survival |
Autoimmune Diseases | Immunomodulation via lipid signaling | Attenuated inflammatory responses |
The biochemical rationale for targeting DGAT1 extends beyond simple TAG synthesis inhibition. DGAT1 occupies a nodal position in lipid metabolism, integrating inputs from multiple metabolic pathways. By diverting diacylglycerol away from TAG synthesis, DGAT1 inhibition reduces lipid storage in adipocytes and promotes fatty acid oxidation [3] [4]. This metabolic shift has profound implications for systemic energy balance and substrate utilization.
Structurally, DGAT1 exhibits conformational plasticity that influences inhibitor susceptibility. The enzyme's dual membrane topology creates distinct microenvironments around the catalytic site, resulting in differential inhibitor sensitivity between the overt (cytosolic) and latent (lumenal) forms [3]. This heterogeneity may be exploited for selective pharmacological targeting. Additionally, DGAT1 demonstrates catalytic versatility beyond TAG synthesis, including the esterification of retinol to produce retinyl esters and the synthesis of wax esters [4]. These activities expand the potential therapeutic applications of DGAT1 inhibition to include retinoid metabolism disorders and dermatological conditions.
The clinical relevance of DGAT1 inhibition is substantiated by human genetic studies linking DGAT1 polymorphisms with altered milk fat composition in dairy cattle and metabolic phenotypes in humans [5] [9]. Natural missense mutations such as W128R, W214R, and C215G induce structural destabilization and functional impairment, providing genetic validation of DGAT1 as a therapeutic target [5]. These observations align with pharmacological studies demonstrating that DGAT1 inhibition reduces postprandial triglyceridemia and improves metabolic parameters in clinical trials [4] [9].
DGAT1-IN-1 (chemical name: 2-((1s,4s)-4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetic acid; CAS: 1449779-49-0) represents a potent and selective small-molecule inhibitor of DGAT1 enzymatic activity. This compound belongs to the chemical class of pyrimido-oxazine derivatives and was developed as a pharmacological tool for investigating DGAT1 biology and therapeutic potential [2] [7]. Structural studies reveal that DGAT1-IN-1 binds within the fatty acyl-CoA substrate tunnel of DGAT1, which opens toward the cytoplasmic side of the ER membrane [7].
The binding mode of DGAT1-IN-1 involves extensive interactions with the enzyme's substrate channel. The compound's central amide group forms critical hydrogen bonds with deeply buried catalytic residues, while its hydrophobic moieties engage in van der Waals interactions with the tunnel walls [7]. This binding mode distinguishes DGAT1-IN-1 from other DGAT1 inhibitors such as T863, which occupies a more superficial position within the substrate tunnel. The pharmacophore model derived from DGAT1-IN-1 binding has implications for developing inhibitors targeting other MBOAT family members.
DGAT1-IN-1 demonstrates high enzymatic potency with IC₅₀ values in the nanomolar range (4-113 nM) [2] [7]. Its selectivity profile shows minimal activity against the related MBOAT enzyme acyl-CoA:cholesterol acyltransferase 1 (ACAT1), though a single-residue mutation can sensitize ACAT1 to inhibition, suggesting structural similarities exploitable for inhibitor design [7]. The compound's physicochemical properties include a molecular weight of 551.56 g/mol and the chemical formula C₃₀H₂₈F₃N₃O₄, with sufficient solubility in DMSO (20 mg/mL) for experimental applications [2].
Table 3: Biochemical and Pharmacological Profile of DGAT1-IN-1
Parameter | Characteristic | Experimental Evidence |
---|---|---|
Chemical Class | Pyrimido-oxazine derivative | Structural analysis [7] |
Binding Site | Fatty acyl-CoA substrate tunnel | Cryo-EM structural data (PDB: 8ESM) |
Binding Mode | Deep penetration into catalytic site | Interaction with catalytic residues [7] |
Enzymatic Potency | IC₅₀: 4-113 nM | In vitro DGAT1 inhibition assays [2] [7] |
Selectivity | Minimal activity against ACAT1 | Enzymatic screening [7] |
Key Pharmacophore | Central amide group | Critical for interaction with catalytic residues |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7